4-(Benzenesulfonyl)benzaldehyde

説明

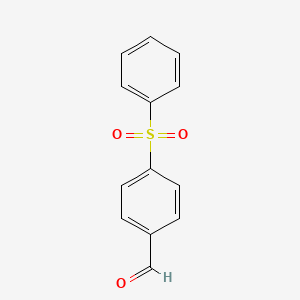

4-(Benzenesulfonyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₃S and a molecular weight of 246.28 g/mol . It is characterized by the presence of a benzenesulfonyl group attached to a benzaldehyde moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

特性

IUPAC Name |

4-(benzenesulfonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZOVFCBBFJMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

4-(Benzenesulfonyl)benzaldehyde can be synthesized through various methods. One common method involves the catalytic oxidation of organic sulfides to sulfones. In this process, an organic sulfide is reacted with a urea hydrogen peroxide adduct in ethanol at room temperature. The reaction is monitored using thin-layer chromatography (TLC), and the product is purified by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.

化学反応の分析

Types of Reactions

4-(Benzenesulfonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Urea hydrogen peroxide adduct in ethanol.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

科学的研究の応用

Reactivity and Derivative Formation

4-(Benzenesulfonyl)benzaldehyde serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through electrophilic aromatic substitution and nucleophilic addition reactions.

- Electrophilic Aromatic Substitution : The sulfonyl group can activate the aromatic ring towards electrophiles, facilitating further substitution reactions.

- Nucleophilic Additions : The aldehyde group can react with nucleophiles such as amines and alcohols, forming imines and hemiacetals respectively.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Research

In silico studies have suggested that this compound derivatives may possess anticancer activity. Compounds synthesized from this precursor have been tested for their ability to inhibit cancer cell proliferation, indicating potential therapeutic applications in oncology .

Proteomics and Enzyme Inhibition

This compound is utilized in proteomics research, particularly as a biochemical tool for studying enzyme interactions. Its ability to form covalent bonds with amino acid residues allows it to act as an inhibitor for certain enzymes, making it valuable in understanding enzyme mechanisms and pathways .

Case Study 1: Antimicrobial Activity Testing

In a study evaluating the antibacterial properties of various benzaldehyde derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific concentrations inhibited bacterial growth effectively, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Compound Development

A series of derivatives synthesized from this compound were evaluated for their cytotoxic effects on cancer cell lines. The MTT assay indicated that certain modifications enhanced their antiproliferative activity, leading to further investigation into their mechanism of action against cancer cells.

作用機序

The mechanism of action of 4-(Benzenesulfonyl)benzaldehyde involves its interaction with various molecular targets. For instance, it can inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells. This inhibition can lead to changes in cellular metabolism and has potential therapeutic applications in cancer treatment .

類似化合物との比較

Similar Compounds

4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethoxy group instead of an aldehyde group.

4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group instead of an aldehyde group.

Uniqueness

4-(Benzenesulfonyl)benzaldehyde is unique due to its combination of a benzenesulfonyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

生物活性

4-(Benzenesulfonyl)benzaldehyde, a sulfonamide derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a benzaldehyde group attached to a benzenesulfonyl moiety, which is believed to enhance its interaction with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzene ring substituted with both a sulfonyl group and an aldehyde group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamide derivatives found that some compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds were recorded as follows:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4a | 6.67 | E. coli |

| 4h | 6.63 | S. aureus |

These findings suggest that modifications in the sulfonamide structure can enhance antimicrobial efficacy .

Antitumor Activity

In vivo studies have shown that certain sulfonamide derivatives possess antitumor properties. Although this compound has not been directly tested for antitumor activity, related compounds have exhibited effects against mouse lymphoid leukemia models. The mechanism appears to involve the inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth and survival .

Inhibition of Carbonic Anhydrases

The interaction of sulfonamide derivatives with carbonic anhydrases is a well-documented mechanism contributing to their biological activity. Compounds similar to this compound have shown high binding affinities towards various carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment and other diseases where CAs play a pivotal role .

Cardiovascular Effects

Another area of interest is the cardiovascular impact of benzenesulfonamide derivatives. Studies indicate that these compounds can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, certain derivatives have been shown to decrease perfusion pressure through calcium channel inhibition, indicating their potential as cardiovascular agents .

Study on Antimicrobial Efficacy

A recent study synthesized several benzenesulfonamide derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that compounds derived from this compound exhibited varying degrees of antimicrobial activity, with some achieving MIC values comparable to established antibiotics .

Evaluation of Antitumor Potential

Another research effort focused on the synthesis and evaluation of diazobenzenesulfonamides for antitumor activity. While direct testing on this compound was not conducted, related compounds showed promise in inhibiting tumor growth in mouse models, highlighting the need for further exploration into this compound's potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。